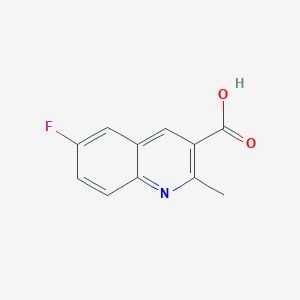

6-Fluoro-2-methylquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

6-fluoro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRUQEILFHQVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351178 | |

| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461026-47-1 | |

| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedländer Annulation

The Friedländer synthesis offers an alternative route via condensation of 2-aminobenzaldehyde derivatives with ketones:

-

Starting materials :

-

2-Amino-5-fluorobenzaldehyde (ensures fluorine at C6)

-

Methyl acetoacetate (provides methyl at C2 and ester at C3)

-

-

Mechanism :

-

Challenges :

-

Limited commercial availability of 2-amino-5-fluorobenzaldehyde.

-

Competing side reactions (e.g., over-oxidation).

-

Optimization :

-

Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

-

Solvent : Ethanol or acetic acid.

-

Yield : ~60–70% (lower than Conrad-Limpach due to purification challenges).

Advanced Functionalization Techniques

Directed Ortho Metalation (DoM)

For late-stage carboxylation at C3:

Halogenation-Carboxylation Sequences

Patent CN113135862A describes a multi-step approach for analogous pyrazine derivatives, adaptable to quinolines:

-

Iodination : NCS (N-chlorosuccinimide) in DMF introduces iodine at C3.

-

Fluorination : KF/tetrabutylammonium bromide replaces iodine with fluorine.

-

Carboxylation : LiOH-mediated hydrolysis of nitriles or esters.

Data from Analogous Systems :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | NCS, DMF, 80°C, 24h | 98 |

| Fluorination | KF, TBAB, DMF, 85°C, 12h | 85 |

| Carboxylation | LiOH, H₂O, 25°C, 6h | 90 |

Industrial-Scale Considerations

Continuous Flow Reactors

Purification Strategies

-

Crystallization : Ethyl ester intermediates crystallize from ethanol/water mixtures.

-

Chromatography : Avoided in industry; replaced by acid-base washes.

Challenges and Mitigation

Regioselectivity in Fluorine Placement

化学反应分析

Types of Reactions: 6-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

6-Fluoro-2-methylquinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

Medicine: It is investigated for its potential antimicrobial, antiviral, and anticancer properties.

Industry: The compound is used in the development of new materials and catalysts

作用机制

The mechanism of action of 6-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism is crucial for its antimicrobial activity.

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and physicochemical properties of quinolinecarboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinolinecarboxylic Acids

Physicochemical Properties

- Solubility: 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid displays solvent-dependent solubility, with poor aqueous solubility due to its hydrophobic biphenyl group . In contrast, sodium salts like NSC 368390 exhibit enhanced water solubility, facilitating parenteral administration .

- Synthetic Accessibility: 6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid is synthesized in moderate yield (41%) via hydrolysis, highlighting challenges in introducing multiple electronegative groups . Ethyl ester derivatives (e.g., 6-bromo-2-methylquinoline-3-carboxylic acid ethyl ester) are common intermediates, enabling further functionalization .

生物活性

6-Fluoro-2-methylquinoline-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data tables and findings from various studies.

- Chemical Formula: C₁₁H₈FNO₂

- Molecular Weight: 205.19 g/mol

- CAS Number: 461026-47-1

1. Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that derivatives of quinoline showed activity against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Study Reference | Cytokine Inhibition (%) | Experimental Model |

|---|---|---|

| TNF-α: 75% | Mouse macrophages | |

| IL-6: 60% | Mouse macrophages |

This inhibition indicates that the compound may have therapeutic applications in diseases characterized by chronic inflammation.

3. Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 15 | Induction of apoptosis |

| A549 (lung) | 20 | Cell cycle arrest at G1 phase |

In a recent study, the compound was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.

Case Studies

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。